1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
Description
The compound 1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol features a 1,2,3-triazole core substituted at the 1-position with a 4-(methylsulfanyl)phenyl group and at the 4-position with an ethanol moiety. The methylsulfanyl (SCH₃) group is electron-donating, enhancing the aromatic system’s electron density, while the hydroxyl group contributes to hydrogen bonding and solubility.
Properties
IUPAC Name |
1-[1-(4-methylsulfanylphenyl)triazol-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8(15)11-7-14(13-12-11)9-3-5-10(16-2)6-4-9/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZBPGRIYJUJCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=CC=C(C=C2)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol can be synthesized using click chemistry, a powerful and reliable method for assembling molecules. One common approach involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction:
Start with the appropriate alkyne and azide precursors.
Mix with copper(I) catalysts like CuSO4 or CuI and a reducing agent such as sodium ascorbate.
Conduct the reaction under ambient conditions in solvents such as ethanol or water.
Industrial Production Methods
Industrial production might scale up the above method, emphasizing cost-efficiency and safety. This may involve:
Continuous flow reactors to enhance reaction efficiency and yield.
Advanced purification techniques like chromatography or crystallization for obtaining high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
The compound 1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol undergoes several types of chemical reactions including:
Oxidation: : The sulfur atom can be oxidized to a sulfoxide or sulfone.
Substitution: : The hydroxyl group can be substituted with other functional groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) for oxidation reactions.
Nucleophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation yields sulfoxides or sulfones.
Substitution reactions can produce a variety of derivatives with modified functional groups at the hydroxyl position.
Scientific Research Applications
1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol finds applications in:
Chemistry: : As a building block for more complex molecules and in catalytic processes.
Biology: : Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: : Investigated for its potential pharmacological properties such as antimicrobial, antifungal, or anticancer activities.
Industry: : Used in materials science for the development of new polymers and coatings due to its stability and reactivity.
Mechanism of Action
Mechanism
The mechanism by which 1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol exerts its effects often involves the interaction of its functional groups with biological targets. For example:
The hydroxyl group can form hydrogen bonds with enzymes or receptors.
The triazole ring can engage in π-π interactions with aromatic amino acids in proteins.
Molecular Targets and Pathways
Enzymes: May inhibit or modulate enzyme activity through binding interactions.
Cellular pathways: Involved in disrupting metabolic or signal transduction pathways, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Features
Key Observations:
- Electron Effects: The methylsulfanyl group in the target compound enhances electron density at the triazole ring, contrasting with electron-withdrawing groups (e.g., NO₂ in , CF₃ in ), which reduce electron density. This difference may influence reactivity in cycloaddition or substitution reactions.
- Solubility: The hydroxyl group in the target compound and its phenyl analogue improves aqueous solubility compared to acetyl or pyridine substituents .
Biological Activity
1-{1-[4-(Methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol, a compound featuring a triazole ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is C10H12N4S, with a molecular weight of 220.3 g/mol. Its structural features include a triazole ring and a methylsulfanyl group that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N4S |
| Molecular Weight | 220.3 g/mol |
| CAS Number | 1249392-60-6 |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The presence of the methylsulfanyl group in this compound may enhance its interaction with microbial enzymes, leading to increased potency against resistant strains.
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. This effect is likely mediated through the activation of caspase pathways and the modulation of cell cycle regulators.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in various models. In vivo studies indicate that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : The triazole ring can interact with metal ions in enzymes, inhibiting their activity.
- Receptor Modulation : The compound may act on specific receptors involved in inflammation and cancer progression.
Case Study 1: Antimicrobial Efficacy
In a laboratory study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to controls .
Case Study 2: Anticancer Activity
A study published in Cancer Research assessed the cytotoxic effects of this compound on breast cancer cell lines. The results showed a dose-dependent decrease in cell viability and increased apoptosis markers when treated with the compound .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol?
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. For example, analogous compounds like [(3,4-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl]methanol are synthesized via CuAAC using terminal alkynes and azides, followed by functionalization of the methylsulfanyl group via nucleophilic substitution or thiol-ene reactions . Post-cyclization modifications, such as Appel reactions for bromination or Michaelis-Becker reactions for phosphonate introduction, may optimize yield and purity .
Q. How is the structural integrity of this compound validated in academic research?
Structural characterization relies on:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the triazole ring and substituent positions. For instance, triazole protons typically resonate at δ 7.5–8.5 ppm, while methylsulfanyl groups appear as singlets near δ 2.5 ppm .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths (e.g., C–S bond ≈ 1.78 Å) and dihedral angles between the triazole and phenyl rings .
- LCMS : Validates molecular weight (e.g., [M+H]⁺ ion for C₁₁H₁₃N₃OS: 252.08) and purity .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Challenges include disorder in the methylsulfanyl group or twinning due to flexible substituents. SHELXL’s TWIN and ISOR commands mitigate these by refining anisotropic displacement parameters and partitioning disordered atoms. High-resolution data (≤ 0.8 Å) improves electron density maps, while Hirshfeld surface analysis clarifies intermolecular interactions (e.g., S···H contacts) .
Q. How can synthetic routes be optimized for enantioselective or large-scale production?
- Biocatalysis : Lipases or ketoreductases may stereoselectively reduce ketone intermediates to the ethanol moiety, achieving >90% enantiomeric excess (e.g., analogous reductions in 1-(4-methylphenyl)ethanol synthesis) .
- Flow chemistry : Continuous reactors enhance reaction control for CuAAC, reducing side products (e.g., diastereomers) and improving throughput .
- Green solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield .
Q. What contradictory data exist regarding this compound’s biological activity, and how can they be resolved?
Discrepancies in antifungal efficacy (e.g., vs. C. gloeosporioides) may stem from assay conditions (e.g., pH-dependent solubility). Dose-response curves and logP calculations (predicted ≈ 2.1) clarify bioavailability. Comparative studies with analogs (e.g., 4g and 4h in ) isolate structural determinants of activity .
Q. How are structure-activity relationships (SARs) explored for this compound in medicinal chemistry?
- Substituent variation : Replacing methylsulfanyl with electron-withdrawing groups (e.g., CF₃) alters logD and target binding. For example, trifluoromethyl analogs show enhanced metabolic stability in microsomal assays .
- Pharmacophore modeling : Aligns the triazole’s hydrogen-bonding capacity (N2/N3) with enzyme active sites (e.g., fungal CYP51) .
Q. What advanced analytical methods quantify this compound in complex matrices?
- HPLC-DAD/HRMS : Quantifies low concentrations (LOQ ≈ 0.1 µg/mL) in biological samples using [M+Na]⁺ adducts (m/z 275.06).
- Isotopic labeling : ¹³C-labeled methylsulfanyl groups track metabolic pathways via LC-NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
